4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate
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Overview
Description
4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate is a chemical compound known for its unique structure and properties. It belongs to the class of cyanate ester compounds, which are widely used in the production of high-performance polymers and resins. These compounds are known for their excellent thermal stability, low moisture absorption, and good dielectric properties .
Preparation Methods
The synthesis of 4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate typically involves the reaction of 4-cyanatobenzaldehyde with 4-aminobenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine linkage. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The cyanate group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate involves its ability to form stable imine linkages and undergo polymerization reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of cross-linked polymer networks. These interactions contribute to the compound’s unique properties, such as high thermal stability and low moisture absorption .
Comparison with Similar Compounds
4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate can be compared with other cyanate ester compounds, such as:
1,3,5-Tris-[4-(4-cyanatophenyl)phenyl]benzene: Known for its rigid structure and high melting point.
Bisphenol A dicyanate: Commonly used in the production of high-performance resins with excellent mechanical properties.
Properties
CAS No. |
920969-04-6 |
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Molecular Formula |
C15H9N3O2 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
[4-[(4-cyanatophenyl)iminomethyl]phenyl] cyanate |
InChI |
InChI=1S/C15H9N3O2/c16-10-19-14-5-1-12(2-6-14)9-18-13-3-7-15(8-4-13)20-11-17/h1-9H |
InChI Key |
XQFAJNGYPZQISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC#N)OC#N |
Origin of Product |
United States |
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